N-[(2-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Historical Context of 1,3,4-Oxadiazole Research
The 1,3,4-oxadiazole motif emerged as a critical heterocyclic scaffold following its first synthesis in the early 20th century. Initial studies focused on its electronic properties, revealing a planar aromatic structure with dipole moments favorable for intermolecular interactions. The 1950s marked a turning point when researchers recognized its potential as a bioisostere for carboxylic acids and esters, enabling the development of hydrolytically stable drug candidates.
A pivotal advancement occurred in the 2000s with the FDA approval of raltegravir, an HIV integrase inhibitor featuring a 1,3,4-oxadiazole ring. This breakthrough validated the scaffold’s utility in targeting viral enzymes and spurred investigations into derivatives for anticancer, antimicrobial, and anti-inflammatory applications. Parallel advances in synthetic methodologies, such as the Huisgen cycloaddition and oxidative cyclization of hydrazides, expanded access to structurally diverse oxadiazole libraries.
Significance in Medicinal Chemistry
1,3,4-Oxadiazoles exhibit unparalleled versatility in drug design due to their:
- Electronic tunability : The ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites.
- Metabolic stability : Resistance to esterase-mediated hydrolysis compared to carboxylate analogs.
- Structural modularity : Compatibility with diverse substituents at the 2- and 5-positions, enabling precise optimization of pharmacokinetic properties.
Clinical candidates like zibotentan (an endothelin antagonist) and tiodazosin (an α-adrenergic blocker) underscore the scaffold’s therapeutic breadth. Recent structure-activity relationship (SAR) studies demonstrate that fluorinated derivatives, such as the subject compound, exhibit enhanced blood-brain barrier penetration and target selectivity.
Structural Significance of Multi-Heterocyclic Systems
The integration of 1,3,4-oxadiazole with thiophene and fluorophenyl groups creates a synergistic pharmacophore:
The methyl group at the thiophene 3-position sterically shields the sulfur atom from oxidative metabolism, while the fluorophenyl moiety induces a conformational twist that minimizes off-target interactions. X-ray crystallographic studies of analogous compounds reveal that the oxadiazole-thiophene dihedral angle (~15°) optimizes complementarity with hydrophobic enzyme pockets.
Research Rationale and Objectives
Despite progress in oxadiazole chemistry, gaps persist in understanding how polyheterocyclic systems modulate target engagement kinetics. The primary objectives of studying N-[(2-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide include:
- Elucidating three-dimensional conformation through NMR and computational modeling to refine SAR predictions.
- Profiling kinase inhibition selectivity against panels of >200 targets to identify novel therapeutic applications.
- Optimizing synthetic routes using multicomponent reactions (MCRs) to improve atom economy and yield.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-10-6-7-23-15(10)16-20-19-14(22-16)8-13(21)18-9-11-4-2-3-5-12(11)17/h2-7H,8-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYZEBPKOMAGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and palladium catalysts.
Attachment of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases like sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the parent compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Oxadiazole Substituents
2-Chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
- Molecular Formula : C₉H₈ClN₃O₂S
- Molecular Weight : 257.7 g/mol
- Key Features : Replaces the fluorophenylmethyl group with a chlorine atom. This simplification reduces molecular weight and lipophilicity (predicted pKa = 9.82) compared to the target compound .
- Applications : Used in medicinal chemistry (CAS 1251924-36-3) but lacks the aromatic fluorophenyl group for targeted interactions .
N-(2,4,6-Trimethylphenyl)-2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Analogs with Varied Acetamide Substituents
N-(4-Fluorophenyl)-2-[(5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio]acetamide (5d)
- Molecular Formula : C₁₉H₁₂BrFN₃O₂S
- Molecular Weight : 462.29 g/mol
- Key Features : Incorporates a bromobenzofuran group instead of methylthiophene. The bromine atom increases molecular weight and may enhance halogen bonding, while the benzofuran system offers distinct electronic properties .
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
- Molecular Formula : C₂₅H₂₃N₇O₂S₃
- Molecular Weight : 582.72 g/mol
- Key Features: Features a pyrazolone-thiadiazole hybrid structure.
Physicochemical Properties Comparison
Biological Activity
The compound N-[(2-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a derivative of the 1,3,4-oxadiazole class, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 305.37 g/mol. The structural components include:
- A 2-fluorophenyl group, which enhances lipophilicity and may influence receptor binding.
- A 3-methylthiophen-2-yl moiety that contributes to its biological activity through possible interactions with biological targets.
- An oxadiazole ring , known for its pharmacological properties.
Antimicrobial Activity
Recent studies indicate that compounds containing the 1,3,4-oxadiazole structure exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains.
| Compound | Target Organism | Activity (IC50) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12 µM |
| Compound B | Escherichia coli | 15 µM |
These results suggest that the oxadiazole derivatives may inhibit bacterial growth through cell wall synthesis disruption or by targeting specific enzymatic pathways.
Enzyme Inhibition
The compound's structural features allow it to act as an inhibitor for specific enzymes. For example, a related study revealed that fluoro-substituted phenyl groups significantly enhance the inhibition of α-l-fucosidases:
This indicates that modifications in the phenyl ring can lead to increased selectivity and potency against certain enzymes, which is crucial for therapeutic applications .
Anti-inflammatory Properties
Compounds in this class have also been evaluated for their anti-inflammatory effects. In vitro studies demonstrated that certain derivatives could reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism involving the modulation of NF-kB signaling pathways.
Case Studies
- Case Study on Anticancer Activity : A derivative similar to this compound was tested against various cancer cell lines (e.g., HepG2). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.
- Neuroprotective Effects : A study investigating neuroprotective properties found that compounds with similar structures could mitigate oxidative stress-induced neuronal cell death in vitro.
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications of the compound influence its biological activities:
- Fluoro Group : Enhances potency against α-l-fucosidases.
- Methylthiophene Moiety : Contributes to improved bioactivity and solubility.
| Modification | Effect on Activity |
|---|---|
| Addition of Fluoro Group | Increased potency against enzymes |
| Variation in Alkyl Substituents | Altered solubility and permeability |
Q & A
Q. How can researchers design a synthesis route for N-[(2-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide?
- Methodological Answer : The synthesis typically involves sequential reactions:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2 : Acetamide coupling using chloroacetyl chloride or ethyl bromoacetate with the fluorophenylmethylamine derivative. Solvents like dimethylformamide (DMF) and catalysts such as NaH are critical for efficient coupling .
- Key Conditions : Maintain temperatures between 60–80°C for cyclization and room temperature for acylation. Monitor reaction progress via TLC and purify intermediates via column chromatography .
Q. What characterization techniques are essential to confirm the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl and methylthiophen moieties). Compare chemical shifts with analogous oxadiazole derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Validate purity (>95%) and stoichiometry of C, H, N, and S .
Q. How should researchers conduct initial biological activity screening?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Report MIC (minimum inhibitory concentration) values .
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and calculate IC₅₀ values .
Advanced Research Questions
Q. How can synthesis yields be optimized for large-scale production?
- Methodological Answer :
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency and reduce environmental impact .
- Catalyst Screening : Test alternatives to NaH, such as K₂CO₃ or DBU, to enhance acylation yields .
- Flow Chemistry : Implement continuous-flow reactors to improve heat transfer and reduce side reactions during cyclization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Statistical Meta-Analysis : Aggregate data from multiple studies (e.g., MIC/IC₅₀ values) using tools like RevMan. Account for variables like cell line heterogeneity or bacterial strain resistance .
- Dose-Response Reassessment : Perform EC₅₀/LC₅₀ curves with tighter concentration gradients (e.g., 0.1–100 µM) to refine potency metrics .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace 3-methylthiophen with 4-fluorophenyl) and compare bioactivity .
- Data Table :
| Analog Substituent | Bioactivity (IC₅₀, µM) | Key Finding |
|---|---|---|
| 3-Methylthiophen | 12.5 ± 1.2 | High anticancer activity |
| 4-Fluorophenyl | 45.3 ± 3.1 | Reduced potency |
| 2-Bromophenyl | 8.7 ± 0.9 | Enhanced antimicrobial effect |
- 3D-QSAR Modeling : Use Schrödinger Maestro to correlate electronic/steric features with activity .
Q. What computational methods predict the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Simulate binding to targets (e.g., EGFR kinase, PD-L1) using AutoDock Vina. Validate poses with MD simulations (GROMACS) .
- ADMET Prediction : Use SwissADME to assess pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .
Q. How can stability issues in aqueous solutions be addressed for in vivo studies?
- Methodological Answer :
- pH Stability Profiling : Test degradation rates in buffers (pH 1–9) via HPLC. Identify stable pH ranges .
- Formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance solubility and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
